Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate

Description

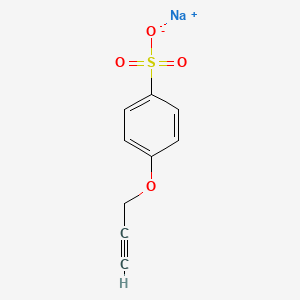

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate is an organosulfonate compound characterized by a benzene ring substituted with a sulfonate group (-SO₃⁻Na⁺) at the 1-position and a propargyl ether (prop-2-yn-1-yloxy) group at the 4-position. The propargyl moiety introduces alkyne functionality, which is highly reactive in click chemistry applications, such as Huisgen cycloaddition, enabling covalent bonding with azide-containing molecules.

Properties

IUPAC Name |

sodium;4-prop-2-ynoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4S.Na/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12;/h1,3-6H,7H2,(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXFWHYWZZVLAY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 4-hydroxybenzenesulfonic acid acts as a nucleophile, displacing the bromide ion from propargyl bromide. Key parameters include:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity.

-

Solvent : Polar aprotic solvents such as acetone or dimethylformamide (DMF) are employed to stabilize ionic intermediates.

-

Temperature : Reactions are conducted at 40–60°C for 6–12 hours to ensure complete conversion.

Representative Protocol :

-

Dissolve 4-hydroxybenzenesulfonic acid (1.0 equiv) in acetone.

-

Add propargyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).

-

Reflux at 50°C for 8 hours.

-

Filter to remove excess base, concentrate under reduced pressure, and precipitate the product by adding ethanol.

Yield and Purity Optimization

-

Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.

-

Yield : Typical yields range from 70–85%, depending on stoichiometry and solvent choice.

Alternative Synthetic Routes

Sulfonation of 4-(Prop-2-yn-1-yloxy)benzene

An alternative approach involves sulfonating pre-formed 4-(prop-2-yn-1-yloxy)benzene. This method is less common due to harsh sulfonation conditions but offers scalability:

-

React 4-(prop-2-yn-1-yloxy)benzene with chlorosulfonic acid (ClSO₃H) at 0–5°C.

-

Quench with ice water and neutralize with NaOH to form the sodium sulfonate.

Challenges :

-

Over-sulfonation may occur, requiring careful temperature control.

-

Yields are lower (50–60%) compared to the nucleophilic substitution route.

Industrial-Scale Production

Industrial protocols optimize for cost and efficiency:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2–4 hours.

-

Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in biphasic systems.

Table 1: Comparison of Synthesis Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-Hydroxybenzenesulfonic acid | Propargyl bromide, K₂CO₃, acetone, 50°C | 85 | 95 |

| Sulfonation | 4-(Prop-2-yn-1-yloxy)benzene | ClSO₃H, NaOH, 0–5°C | 55 | 90 |

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinic or thiol group.

Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the propargyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinic or thiol derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry reactions.

Biology: Employed in the modification of biomolecules for imaging and labeling studies.

Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonate Compounds

The following comparison focuses on Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate and three related sulfonate derivatives, emphasizing structural features, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

Core Functional Groups: The target compound’s propargyl ether group provides alkyne reactivity, enabling click chemistry applications. In contrast, Methyl Orange’s diazenyl-dimethylamino substituent facilitates π-conjugation, resulting in pH-dependent color changes . Isopropanolamine Dodecylbenzenesulfonate’s long alkyl chain enhances hydrophobic interactions, making it suitable for surfactant applications .

Solubility and Polarity: Sulfonate groups confer water solubility to all compounds.

Reactivity: The alkyne group in this compound allows for covalent modifications (e.g., azide-alkyne cycloaddition), unlike Methyl Orange’s pH-sensitive but non-reactive diazenyl group.

Biological Activity

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate, a sulfonate derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Properties

This compound features a sulfonic acid group attached to a benzene ring that is further substituted with a prop-2-yn-1-yloxy group. This unique structure contributes to its solubility and reactivity, making it a valuable compound in various chemical and biological applications.

The biological activity of this compound primarily arises from its ability to interact with biological molecules through hydrogen bonding and ionic interactions facilitated by the sulfonic acid group. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways, which are critical for its pharmacological effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides, including this compound, showed promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values in the low micromolar range .

Carbonic Anhydrase Inhibition

This compound has been explored for its inhibitory effects on carbonic anhydrase (CA) isoforms. Specifically, studies have reported that certain sulfonate derivatives exhibit selective inhibition of membrane-associated CA isoforms (e.g., CA IX and CA XII), which are implicated in tumor progression and metastasis. The inhibition constants (K_I) for these compounds ranged from subnanomolar to medium nanomolar levels, indicating potent inhibitory activity .

Antioxidant Activity

In addition to antimicrobial effects, this compound has demonstrated antioxidant properties. Compounds with similar structures have shown IC50 values indicating their efficacy in scavenging free radicals, which is crucial for reducing oxidative stress in biological systems .

Case Studies

Several studies have highlighted the potential of this compound in drug development:

- In Vitro Studies : A study evaluated the cytotoxicity of this compound against various cancer cell lines, showing significant growth inhibition at micromolar concentrations.

- Molecular Docking Studies : Computational analyses have suggested that this compound can effectively bind to target proteins involved in cancer metabolism, providing insights into its potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | K_I (nM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antioxidant | <100 |

| SLC-0111 | Ureido-substituted sulfonamide | CA IX/XII Inhibitor | 45 (hCA IX), 4.5 (hCA XII) |

| 4-(3-(4-(Prop-2-yn-1-yloxy)phenyl)ureido)benzenesulfonamide | Structure | Antitumor Activity | Not specified |

Q & A

Basic Questions

Q. What are the established synthetic routes for Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves propargylation of a phenolic precursor followed by sulfonation. A modified method from Li et al. (as referenced in ) uses propargyl bromide and sodium hydride in dimethylformamide (DMF) at 0°C to introduce the propargyl ether group. Key parameters include:

- Stoichiometric control to minimize side reactions (e.g., over-alkylation).

- Temperature regulation (0°C) to stabilize reactive intermediates.

- Purification via column chromatography or recrystallization to isolate the sulfonate salt. Yield optimization requires careful exclusion of moisture and oxygen .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The propargyl group shows a characteristic triplet for the terminal alkyne proton (~2.5 ppm) and a singlet for the methyleneoxy group (~4.7 ppm). The aromatic protons adjacent to the sulfonate group exhibit deshielding (~7.5–8.0 ppm).

- IR Spectroscopy : Stretching vibrations for the sulfonate group (S=O, ~1180–1200 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS in negative mode should show the molecular ion peak [M⁻] corresponding to the molecular weight of the compound .

Q. What analytical methods are suitable for assessing the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Titration : Monitor solubility and structural integrity across pH 2–12 using UV-Vis spectroscopy (comparable to methyl orange in and ).

- HPLC : Track degradation products under acidic/alkaline conditions with a C18 column and mobile phase buffered at pH 3–4 (e.g., sodium acetate/acetic acid, as in ).

- NMR Stability Studies : Compare spectra before and after exposure to extreme pH to detect hydrolysis of the propargyl ether or sulfonate groups .

Advanced Research Questions

Q. What strategies mitigate side reactions during the propargylation step in synthesizing this compound?

- Methodological Answer :

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and reduce byproducts.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the propargyl group.

- Low-Temperature Gradients : Gradually increase temperature post-reaction to minimize thermal decomposition.

- Byproduct Analysis : Employ LC-MS to identify and quantify impurities (e.g., di-propargylated derivatives) for iterative optimization .

Q. How does the propargyl group’s reactivity influence applications in click chemistry or polymer synthesis?

- Methodological Answer :

- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The terminal alkyne enables conjugation with azide-functionalized biomolecules or polymers. Optimize conditions using CuSO₄/sodium ascorbate in aqueous/organic biphasic systems.

- Thiol-Yne Reactions : Utilize photoinitiators (e.g., Irgacure 2959) for UV-induced crosslinking in hydrogel fabrication.

- Kinetic Studies : Monitor reaction progress via Raman spectroscopy to track alkyne consumption rates .

Q. Are there computational tools to predict crystallinity or assist in structure determination for this compound?

- Methodological Answer :

- Crystallography Software : Use SHELXL ( ) for small-molecule refinement. Preprocess diffraction data with WinGX ( ) for symmetry analysis.

- Molecular Dynamics Simulations : Predict crystal packing motifs using Mercury CSD or Materials Studio .

- Twinning Analysis : For challenging crystals, employ SHELXD ( ) to resolve twinned structures via dual-space methods .

Q. How can the sulfonate group’s interactions with metal ions be exploited in material science applications?

- Methodological Answer :

- Coordination Chemistry : Titrate the compound with transition metal salts (e.g., Fe³⁺, Cu²⁺) and monitor complexation via UV-Vis or EPR spectroscopy.

- Ion-Exchange Studies : Evaluate sulfonate-metal binding efficiency using ICP-MS after equilibration with ion-exchange resins.

- Thermogravimetric Analysis (TGA) : Characterize thermal stability of metal-sulfonate complexes .

Contradictions and Data Gaps

- Synthetic Reproducibility : While provides a propargylation method, scalability and solvent alternatives (e.g., THF vs. DMF) require further validation.

- Environmental Stability : Limited data on photodegradation or hydrolytic pathways under environmental conditions necessitate accelerated aging studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.